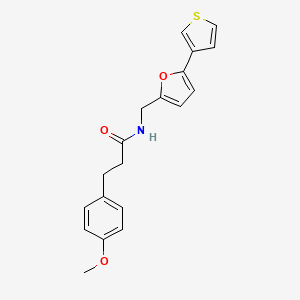

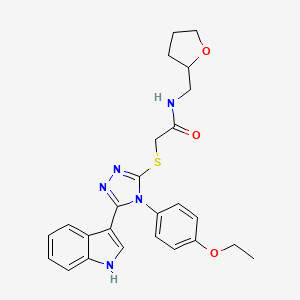

3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions that may include amide bond formation, aromatic substitutions, and the use of protecting groups. For instance, the synthesis of related compounds such as 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives involves the coupling of different moieties to a central scaffold, often using reagents that allow for selective reactions at specific sites on the molecule . The synthesis of the compound would likely follow a similar strategy, carefully selecting reagents and conditions to build the complex structure while preserving the integrity of the sensitive furan and thiophene rings.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. For example, the structure of a 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound was elucidated using XRPD and confirmed with DFT, revealing a triclinic space group and specific bond angles and lengths . The molecular structure of this compound would similarly be expected to show a complex arrangement of rings and substituents, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the methoxy, amide, furan, and thiophene groups. For example, the methoxy group could be involved in intramolecular charge transfer (ICT) as seen in the chemosensor for Ag(+) ions . The amide linkage is a key functional group that could participate in hydrogen bonding or be a site for chemical modification. The furan and thiophene rings could engage in aromatic interactions and potentially undergo electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of its molecular structure. The presence of multiple aromatic systems and heteroatoms would likely result in a compound with significant UV-Vis absorbance and potential fluorescence properties, as seen in related compounds . The compound's solubility would be influenced by the polar amide bond and the methoxy group, while the overall molecular shape and presence of aromatic systems could affect its crystallinity and melting point. The compound's stability might be a concern due to the sensitivity of the furan ring to oxidation and polymerization.

Wissenschaftliche Forschungsanwendungen

Substitution Reactions

- Substitution Reactions : Research on similar compounds, such as α-t-butyl 4- and 5-nitropyrrol-2-yl chlorides, has shown reactivity through cationic species in SN 1-type processes. These studies provide insight into the reactivity of related compounds in the benzene, furan, or thiophen systems, which may be relevant for understanding the chemical behavior of "3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide" (Harsanyi & Norris, 1987).

Antioxidant and Anticancer Activity

- Antioxidant Activity : Studies have shown that derivatives of compounds similar to "this compound" exhibit significant antioxidant activity. For instance, certain derivatives were found to be more effective antioxidants than ascorbic acid (Tumosienė et al., 2020).

- Anticancer Activity : Some derivatives demonstrate anticancer properties, such as inhibiting the proliferation of human glioblastoma and breast cancer cell lines. This suggests potential applications in cancer research and treatment (Tumosienė et al., 2020).

Bioactive Constituents

- Bioactive Constituents : Similar compounds have been isolated from natural sources and exhibit various bioactivities. For example, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate from Jolyna laminarioides showed inhibitory activity against certain bacteria and enzymes (Atta-ur-rahman et al., 1997).

Organosilicon Synthesis

- Organosilicon Synthesis : In the field of organosilicon chemistry, research has been conducted on the synthesis of isocyanates involving furan, thiophene, and phenyl series, which can provide insights into the synthesis and applications of "this compound" (Lebedev et al., 2006).

Anti-Proliferative Activity

- Anti-Proliferative Activity : Certain derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating potential applications in cancer therapy (Thomas et al., 2017).

Photodynamic Therapy for Cancer

- Photodynamic Therapy : Novel derivatives with high singlet oxygen quantum yield have been synthesized, showing potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antiprotozoal Activity

- Antiprotozoal Activity : Research on aza-analogues of furamidine, which shares structural similarities, indicates potential antiprotozoal applications. These compounds have shown activity against Trypanosoma and Plasmodium falciparum (Ismail et al., 2003).

Antibacterial and Antifungal Agents

- Antibacterial and Antifungal Activity : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, which could be relevant for the applications of "this compound" in developing new antimicrobial agents (Helal et al., 2013).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(23-17)15-10-11-24-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICICYHCQGRRRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![4-[4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B3017924.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)